Obhm-Me3N

Description

Historical Context and Evolution of Quaternary Ammonium (B1175870) Compounds in Organic Chemistry

Quaternary ammonium compounds (QACs) are a class of organic salts characterized by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge, counterbalanced by an anion nih.gov. The history of QACs in organic chemistry dates back to the early 20th century. Early work by Jacobs and Heidelberg in 1916 highlighted their biocidal properties. wolframcloud.comnist.gov A significant advancement occurred in 1935 when Domagk's research demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced these properties, leading to the development of the first generation of QACs, such as alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBAC). wolframcloud.comnist.govuni.lu

The field has since seen an evolution through multiple generations of QACs, driven by technical improvements in chemical synthesis and a desire for enhanced efficacy, reduced toxicity, and expanded applications. wolframcloud.com Subsequent generations involved modifications like the substitution of aromatic ring hydrogens (second generation) and the creation of mixtures of different QACs (third and fifth generations) to broaden their spectrum of activity and improve performance under challenging conditions. wolframcloud.com Fourth-generation QACs, like didecyl dimethyl ammonium chloride (DDAC), were developed for higher biocidal efficacy, particularly in the presence of organic matter or hard water. wolframcloud.com The ongoing development of QACs underscores their continued importance in various chemical and industrial applications.

Significance of Bridged Bicyclic Ether Scaffolds in Contemporary Chemical Design

Bridged bicyclic structures are molecular frameworks containing two rings that share two or more atoms. These scaffolds are highly valued in contemporary chemical design, particularly in drug discovery and materials science, due to their rigid, three-dimensional nature. This rigidity allows for the precise positioning of functional groups in space, which is crucial for optimizing interactions with biological targets or influencing material properties.

The 6-oxabicyclo[3.1.0]hexane system present in Obhm-Me3N is a specific type of bridged bicyclic scaffold that incorporates an ether linkage within a three-membered ring, also known as an epoxide. Epoxides are highly reactive functional groups that serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures through various ring-opening reactions and other transformations. The incorporation of an epoxide within a bridged bicyclic system like 6-oxabicyclo[3.1.0]hexane adds another layer of complexity and reactivity to the scaffold, making it an interesting motif for exploring novel chemical transformations and designing molecules with specific three-dimensional arrangements. Research highlights the demand for the synthesis of bridged bicyclic compounds due to their unique physicochemical properties.

Academic Research Landscape and Relevance of the this compound Molecular Framework

The this compound molecular framework, combining a quaternary ammonium center with a 1-methyl-6-oxabicyclo[3.1.0]hex-3-yl substituent, has been specifically investigated in academic research. Studies have reported on the synthesis of this compound and the examination of its properties. For instance, research published in the late 1990s and early 2000s described the synthesis and investigation of the muscarinic properties of trimethyl(1-methyl-6-oxabicyclo[3.1.0]hex-3-yl)methylammonium iodide, indicating its relevance in the study of cholinergic systems and receptor interactions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

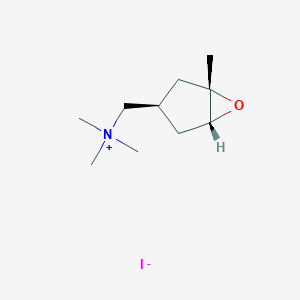

trimethyl-[[(1S,3R,5R)-1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl]methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO.HI/c1-10-6-8(5-9(10)12-10)7-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/t8-,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSWHKJNBJLTEJ-RIHXGJNQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC1O2)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C[C@H]1O2)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936160 | |

| Record name | N,N,N-Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159700-34-2 | |

| Record name | Obhm-Me3N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159700342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Analysis of Obhm Me3n

Systematic IUPAC Nomenclature of Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hex-3-yl)methylammonium Iodide

The systematic IUPAC name for Obhm-Me3N is Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hex-3-yl)methylammonium Iodide. This name systematically describes the structure of the compound. The core bicyclic structure is 6-oxabicyclo[3.1.0]hexane. The numbering of this bicyclic system begins with the oxygen atom in the three-membered ring as position 6. The carbon atoms fused to the epoxide ring are positions 1 and 5. The remaining carbon atoms in the five-membered ring are numbered 2, 3, and 4.

In this specific compound, a methyl group is located at position 1 of the 6-oxabicyclo[3.1.0]hexane core. A methylammonium (B1206745) group, substituted with three methyl groups (trimethylammonium), is attached to position 3 of the bicyclic system via a methylene (B1212753) (-CH2-) linker. The positive charge resides on the nitrogen atom of the trimethylammonium group, and the counterion is iodide (I⁻).

Chirality and Stereoisomerism within the Oxabicyclo[3.1.0]hexane Core

The 6-oxabicyclo[3.1.0]hexane core itself possesses inherent chirality due to the fused ring system and the epoxide moiety. The carbon atoms at positions 1 and 5 are typically stereocenters. The presence of a methyl group at position 1 and a methylammoniummethyl substituent at position 3 further contributes to the stereochemical complexity of this compound.

The bicyclo[3.1.0]hexane system can exist as enantiomers. The epoxide ring is formed by the fusion of a three-membered ring containing an oxygen atom to a five-membered ring. The relative orientation of the epoxide oxygen and the bridgehead carbons (C1 and C5) defines the stereochemistry of the bicyclic system. For instance, the epoxide oxygen can be oriented either "above" or "below" the plane of the five-membered ring, leading to different enantiomers of the core structure.

The combination of stereocenters at positions 1, 3, and 5 (if C3 is also a stereocenter) leads to multiple possible stereoisomers for Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hex-3-yl)methylammonium Iodide, including enantiomers and diastereomers.

Assigning absolute configurations (R/S designation) to the stereocenters in bicyclic systems like oxabicyclo[3.1.0]hexane requires careful application of the Cahn-Ingold-Prelog priority rules. The bicyclic structure influences the assignment of priorities. For the bridgehead carbons (C1 and C5) and potentially C3, the priority of the substituents is determined by following the paths along the rings until a point of difference is reached. The epoxide oxygen at position 6 is a key feature influencing priorities around C1 and C5.

The synthesis of Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hex-3-yl)methylammonium Iodide can potentially yield multiple stereoisomers. Depending on the synthetic route and the stereochemical control exerted during key steps (such as the formation of the epoxide ring or the introduction of the substituents at C1 and C3), different enantiomers and diastereomers may be formed.

Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, diastereomers can arise from the relative orientation of the methyl group at C1 and the methylammoniummethyl group at C3, as well as the endo/exo orientation of the C3 substituent relative to the bicyclic framework. These diastereomers have different physical and chemical properties, including different spectroscopic characteristics (e.g., NMR shifts) and chromatographic behavior, which allows for their separation and characterization.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The oxabicyclo[3.1.0]hexane core itself is chiral, leading to enantiomeric forms. If the synthesis is not stereoselective or enantioselective, a racemic mixture (a 1:1 mixture of enantiomers) may be obtained. Separating enantiomers typically requires the use of chiral resolution techniques, such as crystallization with a chiral counterion or chromatography on a chiral stationary phase. Understanding the potential for different stereoisomers is crucial for the synthesis, purification, and characterization of pure forms of Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hex-3-yl)methylammonium Iodide.

Conformational Analysis and Energetic Landscapes of the Bicyclic System

The bicyclo[3.1.0]hexane system is a relatively rigid structure compared to monocyclic rings due to the presence of fused rings and the inherent strain associated with the three-membered epoxide ring and the five-membered ring. The ring strain in bicyclo[3.1.0]hexane systems is significant.

Conformational analysis of bicyclo[3.1.0]hexane derivatives suggests that the five-membered ring tends to adopt a puckered conformation, often described as a boat-like conformation, to minimize torsional strain and angle strain. Studies on related bicyclo[3.1.0]hexane scaffolds have shown that the boat conformation is often the most stable, as supported by computational analysis and X-ray crystallography. The fusion of the cyclopropane (B1198618)/epoxide ring influences the flexibility of the five-membered ring.

The presence of substituents, such as the methyl group at C1 and the methylammoniummethyl group at C3, will influence the preferred conformation and the energetic landscape of Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hex-3-yl)methylammonium Iodide. Steric interactions between the substituents and the bicyclic framework, as well as electronic effects, will play a role in determining the relative stability of different conformers. For the substituent at C3, the endo or exo orientation will lead to distinct diastereomers, each with its own conformational preferences and energy minima. The bulky trimethylammonium group attached via a methylene linker will likely favor conformations that minimize steric clashes with the bicyclic core.

Detailed conformational analysis typically involves computational methods, such as molecular mechanics or density functional theory, to explore the potential energy surface and identify stable conformers and the energy barriers between them. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can also provide experimental insights into the preferred conformations in solution by analyzing coupling constants and NOE correlations. While specific conformational data for Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hex-3-yl)methylammonium Iodide was not found in the conducted search, the principles established for related bicyclo[3.1.0]hexane systems indicate that it will exist in relatively defined conformations influenced by the inherent rigidity of the bicyclic core and the steric and electronic effects of its substituents.

Advanced Synthetic Methodologies for Obhm Me3n and Its Chemical Precursors

Synthetic Routes to the 6-Oxabicyclo[3.1.0]hexane Core Scaffold

The 6-oxabicyclo[3.1.0]hexane core, also known as cyclopentene (B43876) oxide, is a key intermediate in the synthesis of various cyclic and bicyclic compounds. fishersci.nofishersci.atnih.gov Its synthesis primarily revolves around the formation of the epoxide ring fused to a five-membered ring.

Epoxidation Strategies for Oxirane Ring Formation

The most common approach to forming the 6-oxabicyclo[3.1.0]hexane core is through the epoxidation of cyclopentene. Various epoxidation reagents and methodologies can be employed to achieve this transformation.

Peroxy Acids: Historically, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) have been widely used for the epoxidation of alkenes, including cyclopentene. This reaction typically proceeds via a concerted mechanism, delivering the oxygen atom to the double bond.

Catalytic Epoxidation: Transition metal catalysts, in conjunction with oxidants like hydrogen peroxide or alkyl hydroperoxides, offer more controlled and often more selective epoxidation methods. For instance, catalytic systems involving vanadium, molybdenum, or titanium complexes can mediate the epoxidation of cyclic olefins like cyclopentene.

The choice of epoxidation strategy can influence the yield, reaction rate, and potential for controlling the stereochemistry of the resulting epoxide.

Selective Functionalization and Methylation of the Bicyclic Framework

Once the 6-oxabicyclo[3.1.0]hexane core is established, selective functionalization is required to introduce a handle for the eventual attachment of the trimethylammonium group. The position of functionalization on the bicyclic core is crucial and dictates the structure of the final Obhm-Me3N compound. Functionalization can occur through various reactions, often exploiting the reactivity of the epoxide ring or introducing substituents onto the cyclopentane (B165970) ring.

Nucleophilic ring-opening of the epoxide is a common strategy for functionalization. Nucleophiles, such as amines or masked amines, can attack either carbon of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and opening the epoxide. The regioselectivity of this ring-opening can be influenced by steric and electronic factors, as well as the reaction conditions (acidic or basic). For example, reaction with ammonia (B1221849) or amine nucleophiles under acidic or basic conditions can produce amine derivatives via nucleophilic substitution .

Alternatively, functional groups can be introduced onto the cyclopentane ring prior to or after epoxidation. This might involve reactions such as substitution, addition, or functional group interconversions at positions not directly involved in the epoxide ring. The introduction of a nitrogen-containing functional group, such as a primary, secondary, or tertiary amine, is a prerequisite for the subsequent quaternization step.

Methylation in this context would refer to the introduction of methyl groups, either as part of the initial functionalization or as part of the quaternization process. If a primary or secondary amine is introduced onto the core, subsequent methylation steps might be required to form a tertiary amine precursor for quaternization.

Quaternization Reactions for the Introduction of the Trimethylammonium Moiety

The final step in the synthesis of this compound involves the quaternization of a tertiary amine precursor attached to the 6-oxabicyclo[3.1.0]hexane core. Quaternization is typically achieved by reacting the tertiary amine with a methylating agent. wikipedia.orgmdpi.comacs.org

The Menshutkin reaction, the reaction of a tertiary amine with an alkyl halide, is a standard method for synthesizing quaternary ammonium (B1175870) salts. acs.org Methyl iodide (CH3I) is a commonly used methylating agent due to its reactivity as an excellent substrate for SN2 substitution reactions. wikipedia.orgfishersci.comnih.gov The reaction proceeds via nucleophilic attack of the tertiary amine's nitrogen atom on the methyl carbon of methyl iodide, displacing the iodide leaving group and forming a positively charged quaternary ammonium center.

Other methylating agents, such as methyl bromide, methyl chloride, or dimethyl sulfate, can also be employed, although methyl iodide is often preferred due to its higher reactivity. The choice of solvent and reaction conditions (temperature, time) can influence the reaction rate and yield of the quaternization. Steric hindrance around the nitrogen atom of the tertiary amine can impact the efficiency of the quaternization reaction. mdpi.com

Stereoselective and Enantioselective Synthesis Approaches for this compound

Controlling the stereochemistry of the 6-oxabicyclo[3.1.0]hexane core and the position and configuration of the trimethylammonium group is crucial for synthesizing specific stereoisomers or enantiomers of this compound. Stereoselective and enantioselective synthesis approaches aim to produce a single stereoisomer or a predominant enantiomer.

Stereoselective epoxidation of cyclopentene can be achieved using chiral catalysts or auxiliaries. pdbj.org For example, asymmetric epoxidation methods can yield enantiomerically enriched 6-oxabicyclo[3.1.0]hexane. molaid.com

The introduction of the nitrogen-containing functional group can also be designed to be stereoselective. Nucleophilic ring-opening of the epoxide can occur with inversion of configuration at the attacked carbon. By controlling the stereochemistry of the epoxide and the regioselectivity of the ring-opening, specific stereoisomers of the functionalized bicyclic intermediate can be obtained. Chiral auxiliaries or catalysts can be employed in functionalization or subsequent transformations to induce asymmetry.

Enantioselective synthesis of bicyclic systems, including those related to 6-oxabicyclo[3.1.0]hexane, has been explored through various methodologies, such as asymmetric cyclization reactions or the use of chiral building blocks. acs.orgbenthamopenarchives.com

The quaternization step itself typically does not create a new stereocenter on the nitrogen atom (as it becomes tetrahedral with four different groups if the rest of the molecule is chiral), but the stereochemistry of the bicyclic core and the attachment point of the amine are retained. Therefore, achieving stereocontrol in the earlier steps of the synthesis is paramount for obtaining stereoisomerically or enantiomerically pure this compound.

Exploration of Novel Catalytic Methods in this compound Synthesis

Research into the synthesis of complex organic molecules, including bicyclic systems and quaternary ammonium salts, continually explores novel catalytic methods to improve efficiency, selectivity, and sustainability.

Catalytic epoxidation methods continue to evolve, with new homogeneous and heterogeneous catalysts being developed to enhance reactivity and stereoselectivity under milder conditions. pdbj.org Metal-organic frameworks (MOFs) or other solid supports can be used to immobilize catalysts, facilitating recycling and potentially improving reaction performance.

In the functionalization of the bicyclic core, novel catalysts could be employed for selective C-H activation, directed functionalization, or more efficient coupling reactions to introduce the nitrogen-containing moiety at specific positions. nih.gov

For the quaternization step, while the Menshutkin reaction is well-established, research might focus on catalytic approaches that reduce reaction times, allow for the use of less reactive methylating agents, or proceed under milder conditions. The use of phase-transfer catalysts can be beneficial for reactions involving reactants in different phases, potentially applicable if the tertiary amine precursor or methylating agent has limited solubility.

Furthermore, the exploration of biocatalysis, using enzymes to mediate specific transformations, could offer environmentally benign and highly selective routes to chiral precursors or even the final this compound compound. Enzymes like epoxide hydrolases have shown utility in the stereoselective hydrolysis of epoxides, which could be relevant in accessing functionalized bicyclic intermediates. pdbj.org

Novel catalytic cascades or one-pot reactions that combine multiple synthetic steps could also streamline the synthesis of this compound, reducing the number of isolation and purification steps required.

Spectroscopic and Structural Elucidation of Obhm Me3n

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules by exploiting the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. Analysis of NMR spectra provides crucial information about the types of atoms present, their chemical environment, and their connectivity within the molecule. organicchemistrydata.org

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constant Determination

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The chemical shift (δ, measured in parts per million, ppm) of a proton signal is influenced by its electronic environment. Protons near electronegative atoms or in deshielded regions of the molecule will typically appear at higher chemical shift values (downfield) chemistrysteps.com. The integration of each signal is proportional to the number of protons giving rise to that signal. Splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, and the coupling constant (J, measured in Hertz, Hz) provides information about the number of neighboring protons and the dihedral angle between coupled nuclei. organicchemistrydata.org

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Similar to ¹H NMR, the chemical shift of a carbon signal is influenced by its electronic environment. Quaternary carbons and those attached to electronegative atoms typically resonate at higher chemical shift values. chemistrysteps.com ¹³C NMR spectra are often acquired with broadband proton decoupling, resulting in single peaks for each unique carbon environment. organicchemistrydata.org

For a compound like Obhm-Me3N, which likely contains a trimethylammonium group (-N⁺(CH₃)₃), the ¹H NMR spectrum would be expected to show a characteristic singlet signal in the downfield region (relative to typical methyl groups) corresponding to the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen. The exact chemical shift would depend on the electronic influence of the "Obhm" moiety. The ¹³C NMR spectrum would show a signal for the equivalent methyl carbons attached to the quaternary nitrogen, also likely in a characteristic range.

Illustrative Data Table: Expected NMR Data (Not specific to this compound)

| Nucleus | Chemical Shift (δ, ppm) | Integration (¹H only) | Multiplicity (¹H only) | Coupling Constant (J, Hz) (¹H only) | Assignment (Illustrative) |

| ¹H | ~3.0 - 4.0 | 9H | s | - | -N⁺(CH₃)₃ methyl protons |

| ¹H | ... | ... | ... | ... | Obhm protons |

| ¹³C | ~45 - 60 | - | - | - | -N⁺(CH₃)₃ methyl carbons |

| ¹³C | ... | - | - | - | Obhm carbons |

Note: The chemical shift values and assignments in this table are illustrative and based on typical ranges for functional groups. Actual values for this compound would be determined experimentally.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide correlations between nuclei, which are essential for unambiguously assigning signals and determining molecular connectivity, including complex spin systems and quaternary centers. rsc.org

Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other (typically through one, two, or three bonds). It helps establish proton-proton connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached (¹J C-H coupling). This is invaluable for assigning proton signals to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H coupling). This is particularly useful for identifying quaternary carbons and establishing connectivity across heteroatoms or carbonyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This technique is crucial for determining the relative stereochemistry and conformation of a molecule.

For this compound, 2D NMR would be used to confirm the attachment of the methyl groups to the nitrogen (e.g., HMBC correlations from methyl protons to the quaternary nitrogen carbon, if observable, and to carbons in the "Obhm" moiety). COSY would help trace proton connectivities within the "Obhm" structure, while HSQC would link these protons to their directly bonded carbons. NOESY could provide insights into the spatial arrangement of the trimethylammonium group relative to the "Obhm" framework.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass-to-charge ratio (m/z) of a molecule or its fragments. youtube.comnih.gov This allows for the determination of the elemental composition (molecular formula) of the compound. sciepub.com In ionization techniques like Electrospray Ionization (ESI), a common method for polar or charged molecules like quaternary ammonium (B1175870) salts, the intact molecule is often observed as a molecular ion peak, typically [M]⁺ or an adduct ion.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves fragmenting the molecular ion and measuring the m/z of the resulting fragment ions. The fragmentation pattern provides structural information by revealing the presence of specific functional groups and the connectivity within the molecule. sciepub.com For a quaternary ammonium salt like this compound, characteristic fragmentation pathways involving the loss of methyl groups or cleavage of bonds within the "Obhm" structure linked to the nitrogen would be expected.

Illustrative Data Table: Expected HRMS Data (Not specific to this compound)

| Ion Type | m/z (Theoretical) | m/z (Experimental) | Abundance (%) | Proposed Elemental Composition (Illustrative) | Proposed Fragment (Illustrative) |

| Molecular Ion | [M]⁺ | [Measured] | 100 | [Calculated based on measured m/z] | Obhm-N⁺(CH₃)₃ |

| Fragment Ion 1 | [M - CH₃]⁺ | [Measured] | ... | [Calculated based on measured m/z] | Obhm-N⁺(CH₃)₂ |

| Fragment Ion 2 | ... | ... | ... | ... | ... |

Note: The m/z values and fragmentation patterns in this table are illustrative. Actual data for this compound would be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the vibrational modes of a molecule. researchgate.netspectroscopyonline.com These vibrations are associated with specific functional groups and chemical bonds, providing a "fingerprint" that aids in identification and structural analysis. masterorganicchemistry.commsu.eduspectroscopyonline.com

IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to vibrations that result in a change in the molecule's dipole moment. msu.edu Raman spectroscopy measures the inelastic scattering of light, corresponding to vibrations that result in a change in the molecule's polarizability. spectroscopyonline.com Complementary information is often obtained from both techniques.

For this compound, characteristic absorption bands or Raman shifts would be expected for the functional groups present in the "Obhm" moiety (e.g., C-H stretches, C=C stretches if aromatic or alkene groups are present, C-O, C=O stretches if applicable). Vibrations associated with the C-N bonds and the methyl C-H bonds of the trimethylammonium group would also be present in the spectra. masterorganicchemistry.comlibretexts.org

Illustrative Data Table: Expected Vibrational Spectroscopy Data (Not specific to this compound)

| Technique | Frequency (cm⁻¹) | Intensity (e.g., s, m, w) | Proposed Functional Group / Vibration (Illustrative) |

| IR | ~2800-3000 | s | C-H stretch (methyl, aliphatic) |

| IR | ... | ... | Vibrations related to Obhm moiety |

| Raman | ~2800-3000 | m | C-H stretch (methyl, aliphatic) |

| Raman | ... | ... | Vibrations related to Obhm moiety |

Note: The frequencies and assignments in this table are illustrative. Actual data for this compound would be determined experimentally.

X-ray Crystallography for Solid-State Molecular Architecture and Bonding Parameters

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.govrcsb.org By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution can be mapped, revealing the positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.org This provides definitive information about the molecular structure, including stereochemistry and conformation in the solid state.

Growing high-quality single crystals of this compound would be a prerequisite for X-ray crystallography. Once a suitable crystal is obtained, diffraction data would be collected and processed to determine the unit cell parameters, space group, and the positions of all atoms in the asymmetric unit. nih.gov The resulting electron density map is then used to build and refine the molecular structure. The bond lengths and angles determined from the crystallographic data provide insights into the bonding and hybridization of the atoms.

Illustrative Data Table: Expected X-ray Crystallography Data (Not specific to this compound)

| Parameter | Value (Illustrative) | Units |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| Unit Cell Dimensions | a = ... | Å |

| b = ... | Å | |

| c = ... | Å | |

| α = 90 | degrees | |

| β = ... | degrees | |

| γ = 90 | degrees | |

| Volume | ... | ų |

| Z (molecules per unit cell) | ... | - |

| Calculated Density | ... | Mg/m³ |

Illustrative Data Table: Expected Selected Bond Lengths and Angles (Not specific to this compound)

| Atoms (Bond Length) | Distance (Å) (Illustrative) | Atoms (Bond Angle) | Angle (degrees) (Illustrative) |

| N⁺-C (methyl) | ~1.47 | C-N⁺-C | ~109.5 |

| C-C (within Obhm) | ... | C-C-C | ... |

| C-X (within Obhm) | ... |

Note: The values and parameters in these tables are illustrative and based on typical ranges for organic molecules. Actual data for this compound would be determined experimentally.

Reactivity and Mechanistic Investigations of Obhm Me3n

Reactions of the Epoxide Ring within the Oxabicyclo[3.1.0]hexane System

The oxabicyclo[3.1.0]hexane scaffold contains a strained three-membered epoxide ring. This inherent ring strain is the primary driving force for its reactivity. chemistrysteps.combyjus.com Epoxides are susceptible to ring-opening reactions initiated by a wide range of nucleophiles. These reactions can proceed via two main pathways, depending on the reaction conditions. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide. In an asymmetric epoxide, the nucleophilic attack generally occurs at the more substituted carbon, proceeding through a mechanism with significant SN1 character. byjus.com

Conversely, under basic or neutral conditions, a strong nucleophile will directly attack one of the epoxide carbons in an SN2-type mechanism. masterorganicchemistry.com Due to steric hindrance, this attack typically occurs at the less substituted carbon atom. youtube.com The stereochemistry of this reaction results in an inversion of configuration at the site of attack. The product of the ring-opening is a trans-diol or a related derivative, depending on the nucleophile. libretexts.org

For the oxabicyclo[3.1.0]hexane system specifically, the fused cyclopropane (B1198618) ring would be expected to influence the regioselectivity and stereoselectivity of the epoxide opening, though specific studies on this aspect are limited. nih.govconicet.gov.ar

Chemical Reactivity at the Quaternary Ammonium (B1175870) Center, including Nucleophilic Displacement

Quaternary ammonium salts, characterized by a positively charged nitrogen atom bonded to four carbon groups, are generally stable compounds. mdpi.com The "Me3N" portion of Obhm-Me3N indicates a trimethylammonium group. The permanent positive charge on the nitrogen atom makes the attached alkyl groups susceptible to nucleophilic attack, although this is less common than reactions involving the counter-ion.

Direct nucleophilic displacement on the methyl groups of the trimethylammonium center is possible but typically requires harsh conditions and a strong nucleophile. A more common reaction involving quaternary ammonium salts is the Hofmann elimination, which occurs in the presence of a strong base. libretexts.org This E2 elimination reaction requires a beta-hydrogen on one of the alkyl groups attached to the nitrogen. In the case of a trimethylammonium group, there are no beta-hydrogens, so Hofmann elimination would not occur at this site.

However, the quaternary ammonium group itself can be a target for nucleophilic substitution, where the entire trialkylamine acts as a leaving group. This type of reaction is highly dependent on the nature of the substrate and the reaction conditions. rsc.org

Chemical Stability and Degradation Pathways under Varied Reaction Conditions

The chemical stability of a molecule like this compound would be influenced by the stability of both the oxabicyclo[3.1.0]hexane ring system and the quaternary ammonium group under various conditions.

The epoxide ring is prone to degradation under both acidic and basic conditions, leading to ring-opened products as described in section 5.1. mdpi.com Elevated temperatures would likely accelerate these degradation processes. The presence of water could lead to hydrolysis of the epoxide to form a diol. researchgate.net

The quaternary ammonium group is generally quite stable. However, under strongly basic conditions and high temperatures, degradation can occur. Potential degradation pathways for quaternary ammonium cations include nucleophilic substitution at an alpha-carbon (SN2), Hofmann elimination if beta-hydrogens are present, and rearrangements such as the Stevens or Sommelet-Hauser rearrangements. researchgate.netresearchgate.net Given the trimethylammonium structure, Hofmann elimination is not a viable pathway.

Oxidative degradation is another potential pathway, particularly at the carbon atoms adjacent to the oxygen of the epoxide or the nitrogen of the ammonium group. pharxmonconsulting.com The specific degradation products would depend on the oxidant used and the reaction conditions.

Kinetic and Thermodynamic Studies of Chemical Transformations Involving this compound

As there is no specific research available for this compound, no kinetic or thermodynamic data for its chemical transformations can be provided.

In general, kinetic studies of epoxide ring-opening reactions would involve monitoring the rate of disappearance of the starting material or the rate of appearance of the product under various conditions (e.g., different nucleophiles, temperatures, and pH values). nih.govresearchgate.net Such studies would provide insights into the reaction mechanism, including the determination of rate constants and activation energies. nih.gov

Thermodynamic studies would focus on the relative stabilities of the reactants and products. jackwestin.comyoutube.com The ring strain of the epoxide in the oxabicyclo[3.1.0]hexane system makes the ring-opening reactions thermodynamically favorable. chemistrysteps.com Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) could be determined for these transformations. nih.govresearchgate.net

For reactions at the quaternary ammonium center, kinetic and thermodynamic studies would help to elucidate the feasibility and mechanism of nucleophilic substitution or other potential reactions. ethz.ch

Theoretical and Computational Chemistry Studies of Obhm Me3n

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution

No specific research findings detailing quantum chemical calculations, including analysis of electronic structure, molecular orbitals, or charge distribution, for the compound "Obhm-Me3N" were found in the searched literature.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometries and Spectroscopic Parameters

No specific studies applying Density Functional Theory (DFT) to predict the molecular geometries or spectroscopic parameters (such as vibrational frequencies, NMR shifts, etc.) of "this compound" were identified.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions in Solution

Research involving molecular dynamics simulations to study the conformational sampling or intermolecular interactions of "this compound" in solution was not found.

Computational Prediction of Chemical Reactivity and Transition States

No computational studies predicting the chemical reactivity or characterizing transition states for reactions involving "this compound" were located.

Structure Reactivity and Structure Interaction Relationships of Obhm Me3n

Influence of Stereochemistry on Chemical Interaction Profiles

The stereochemistry of a molecule significantly impacts its interactions with other chemical species, particularly in biological systems or ordered environments. For compounds containing epoxide rings, stereochemistry is crucial both during their formation and in subsequent ring-opening reactions. Epoxides can exist as enantiomers or diastereomers if the parent alkene or the molecule contains other stereocenters wikipedia.orgfishersci.nl.

The stereochemical outcome of epoxide ring-opening reactions is influenced by the stereochemistry of the starting epoxide and the reaction conditions, potentially leading to the formation of various stereoisomers fishersci.nlfigshare.com. Under basic or neutral conditions, epoxide ring opening typically proceeds via an SN2 mechanism, resulting in inversion of configuration at the attacked carbon center figshare.comnih.gov. In contrast, acid-catalyzed ring opening can exhibit characteristics of both SN1 and SN2 mechanisms, with regioselectivity influenced by carbocation stability, although backside attack and inversion of configuration are still common figshare.com.

If Obhm-Me3N possesses stereocenters, including those within or adjacent to the epoxide ring, different stereoisomers (e.g., enantiomers or diastereomers) would be expected to exhibit distinct chemical interaction profiles. Diastereomers, in particular, are known to have different chemical properties and can react at different rates massbank.eu. This means that the precise three-dimensional arrangement of atoms in different stereoisomers of this compound could lead to variations in binding affinity to receptors, interactions with enzymes, or self-assembly behavior, even if the basic functional groups are the same. The influence of stereochemistry on reaction rates has been observed in studies of epoxide ring opening in other systems nih.govmassbank.eu.

Role of the Epoxidic Function in Modulating Intermolecular Chemical Interactions

The epoxide group is a highly strained three-membered cyclic ether, which makes it significantly more reactive than acyclic ethers wikipedia.orgfishersci.nlnih.gov. This inherent reactivity plays a central role in the intermolecular chemical interactions of epoxide-containing compounds like this compound. The strained C-O bonds are susceptible to attack by a wide range of nucleophiles, leading to ring opening wikipedia.orgfigshare.com. This reactivity is fundamental to their use in various applications, including polymerization and as reactive intermediates in synthesis wikipedia.orgfishersci.nl.

The epoxide oxygen atom is also capable of acting as a hydrogen bond acceptor wikidata.orgdphen1.comcopernicus.orgfishersci.nl. This ability allows epoxide-containing molecules to engage in specific intermolecular interactions with hydrogen bond donors present in their environment, such as hydroxyl groups, amine protons, or even acidic protons on surfaces wikidata.orgdphen1.comcopernicus.orgfishersci.nl. These hydrogen bonding interactions can influence the molecule's solvation, aggregation behavior, and its binding to other molecules or materials. For instance, hydrogen bonding between epoxy groups and hydroxyl or carboxyl groups is a significant factor in the adhesive strength of epoxy resins to various surfaces wikidata.orgdphen1.comfishersci.nl.

Furthermore, the ring-opening reaction of the epoxide introduces new functional groups, typically hydroxyl groups, which can then participate in additional intermolecular interactions, including hydrogen bonding as both donors and acceptors uni.lunih.govchemrxiv.org. This transformation fundamentally changes the molecule's interaction profile during a reaction or curing process.

Impact of Substituent Effects on the Reactivity and Interacting Characteristics of this compound

Substituents also affect the regioselectivity of epoxide ring opening in asymmetric epoxides. Under acidic conditions, nucleophilic attack tends to occur at the more substituted carbon due to the stabilization of the developing positive charge, while under basic conditions, attack favors the less sterically hindered carbon figshare.comnih.gov. The electronic and steric nature of substituents therefore dictates which carbon of the epoxide ring is more likely to be attacked by a nucleophile.

Research on substituted epoxides has shown that electron-withdrawing groups can cause elongation of the C-C bonds in the epoxide ring and affect electron density distribution, directly impacting their reactivity fishersci.ptwikipedia.org. Studies on the ring-opening reactions of epoxides with different substituents have demonstrated varying efficiencies depending on the electronic nature of these groups nih.govcopernicus.org.

Chemical Principles of Donor-Acceptor Hydrogen Bonding at Specific Binding Sites

Hydrogen bonding is a crucial non-covalent interaction that plays a significant role in the recognition and binding of molecules at specific sites. It involves a hydrogen bond donor (a hydrogen atom bonded to an electronegative atom like O, N, or F) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons, like O, N, or a pi system) nih.gov.

In the context of this compound, several potential sites for hydrogen bonding exist:

Epoxide Oxygen: The oxygen atom in the epoxide ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors in its environment wikidata.orgdphen1.comcopernicus.orgfishersci.nl.

Hydroxyl Groups (formed after epoxide opening): If the epoxide ring undergoes reaction and opens, it typically forms hydroxyl groups. These hydroxyl groups are excellent hydrogen bond donors and acceptors uni.lunih.govchemrxiv.org. The presence and position of these newly formed hydroxyls would create new opportunities for hydrogen bonding interactions.

Quaternary Ammonium (B1175870) Group (Me3N+): A quaternary ammonium ion (R4N+) lacks a hydrogen atom bonded to the positively charged nitrogen and also has no lone pair on the nitrogen. Therefore, it cannot act as a traditional hydrogen bond donor or acceptor nih.govnih.gov. However, studies have shown that the C-H bonds adjacent to the positively charged nitrogen can act as weak hydrogen bond donors, interacting with anions or electron-rich centers through ion-dipole or C-H...anion interactions. While weaker than conventional hydrogen bonds, these interactions can still contribute to binding and recognition at specific sites.

Other Potential Functional Groups (in the "Obhm" part): Depending on the specific structure of the "Obhm" moiety, other functional groups like hydroxyls, amines (if not quaternized), carbonyls, or aromatic rings could also participate in hydrogen bonding as donors or acceptors.

The interplay of these potential donor and acceptor sites within this compound dictates how it will interact with complementary sites on other molecules or surfaces. At a specific binding site, the geometry and electronic environment must be suitable to form favorable hydrogen bonds. For example, a binding site with a strong hydrogen bond donor might preferentially interact with the epoxide oxygen or a hydroxyl group on this compound. Conversely, a site with a hydrogen bond acceptor might interact with a hydroxyl proton or potentially a weak C-H donor on the quaternary ammonium group.

Data Table: Illustrative Hydrogen Bond Donor Parameters

While specific data for this compound is unavailable, the relative hydrogen bond donor strength of different functional groups, including quaternary ammonium ions, provides context for their potential interactions. The following table presents illustrative hydrogen bond donor parameters (α) for various cations, where a higher α value indicates stronger hydrogen bond donor ability.

| Cation Type | Illustrative Hydrogen Bond Donor Parameter (α) |

| Primary Ammonium | High |

| Tertiary Ammonium | Moderate |

| Quaternary Ammonium | 2.7 |

| Lithium Ion (Li+) | 5.0 |

| Alcohol (for comparison) | Comparable to Quaternary Ammonium |

Note: This table provides illustrative data on hydrogen bond donor strength for different cation types, including quaternary ammonium, based on general chemical principles and comparative studies. Specific values can vary depending on the molecular context and environment.

Design and Chemical Synthesis of Obhm Me3n Derivatives and Analogues

Systematic Modification of the 6-Oxabicyclo[3.1.0]hexane Scaffold for Chemical Exploration

Systematic modification of the 6-oxabicyclo[3.1.0]hexane scaffold can involve altering the substitution pattern on the bicyclic ring system or modifying the epoxide functionality. The 6-oxabicyclo[3.1.0]hexane core itself can be synthesized through various cyclization and annulation techniques, often utilizing epoxide-forming reactions as key steps ontosight.aismolecule.comucl.ac.ukdntb.gov.uaconicet.gov.aracs.orgnih.govnih.govnih.govd-nb.info.

Modifications to the carbon atoms of the bicyclic ring can introduce various functional groups, influencing the scaffold's electronic and steric properties. For instance, the introduction of halogen atoms, as seen in 2,2-difluoro-6-oxabicyclo[3.1.0]hexane or 2-chloro-6-oxabicyclo[3.1.0]hexane, can significantly impact reactivity and potential interaction profiles smolecule.comlookchem.com. The epoxide ring, being a strained three-membered ether, is particularly reactive towards nucleophiles, leading to ring-opening products . This reactivity can be exploited to introduce diverse substituents onto the ring system by reaction with various nucleophilic species, including nitrogen-containing compounds that could serve as precursors to the trimethylammonium group.

The stereochemistry of the 6-oxabicyclo[3.1.0]hexane scaffold is also a critical aspect of modification. The bicyclic structure inherently possesses defined stereocenters, and the synthesis of specific stereoisomers or diastereomers can lead to compounds with distinct chemical and potentially biological properties conicet.gov.arnih.gov. Synthetic strategies often employ stereocontrolled reactions to achieve desired configurations nih.gov.

Variations in the Trimethylammonium Substituents and Counterions

The counterion associated with the positively charged quaternary ammonium (B1175870) nitrogen is another readily modifiable aspect. Common counterions include halides (e.g., chloride, bromide, iodide), sulfates, nitrates, and tosylates taylorandfrancis.comontosight.ai. The choice of counterion can influence the compound's solubility, crystallinity, and solid-state properties. For instance, quaternary ammonium salts generally exhibit high water solubility due to their ionic nature, but the specific anion can modulate this property acs.orgontosight.ai.

The synthesis of quaternary ammonium salts typically involves the alkylation of a tertiary amine with an alkylating agent google.com. In the context of Obhm-Me3N derivatives, this would involve a tertiary amine attached to the 6-oxabicyclo[3.1.0]hexane scaffold being reacted with a methylating agent (e.g., methyl iodide, methyl tosylate) to form the trimethylammonium center. Alternatively, the 6-oxabicyclo[3.1.0]hexane core or a derivative could be reacted with a pre-formed trimethylamine (B31210) derivative containing a leaving group. Epoxides themselves can act as alkylating agents for amines, leading to the formation of quaternary ammonium salts, sometimes referred to as "epoxide quats" google.comgoogle.comtandfonline.comresearchgate.nettandfonline.com. This suggests a potential route where the epoxide of the 6-oxabicyclo[3.1.0]hexane reacts with a tertiary amine, followed by further alkylation if necessary to form the quaternary center.

Impact of Structural Modifications on Chemical Behavior and Interaction Profiles

Structural modifications to the 6-oxabicyclo[3.1.0]hexane scaffold and the trimethylammonium substituent in this compound derivatives can profoundly impact their chemical behavior and interaction profiles.

Modifications to the 6-oxabicyclo[3.1.0]hexane core, particularly to the epoxide ring, influence its reactivity. The epoxide is susceptible to ring-opening reactions, which can be acid- or base-catalyzed and occur with various nucleophiles . Substituents on the ring can affect the strain of the epoxide and the electron density, thereby modulating its reactivity. For example, electron-withdrawing groups might make the epoxide carbons more electrophilic and prone to nucleophilic attack. The stereochemistry of the substituents can also influence the regioselectivity and stereoselectivity of ring-opening reactions.

The interaction profiles of this compound derivatives with other molecules are governed by the interplay of the functional groups present. The epoxide can participate in reactions as an electrophile . The trimethylammonium group, being positively charged, can engage in electrostatic interactions with negatively charged species. The lipophilic character contributed by the 6-oxabicyclo[3.1.0]hexane core and any additional alkyl substituents on the nitrogen influences interactions with nonpolar environments.

Detailed research findings on specific this compound derivatives would provide quantitative data on how these modifications affect properties like reaction rates, solubility in different solvents, and binding affinities to specific targets (if studied). For example, studies on other quaternary ammonium compounds have shown that the length of alkyl chains on the nitrogen can influence their surface-active properties and their ability to interact with cell membranes savemyexams.comtandfonline.com. Similarly, studies on modified 6-oxabicyclo[3.1.0]hexane systems have explored how substituents affect the stability and reactivity of the epoxide ring conicet.gov.ar.

While specific data tables for "this compound" are not available in the search results, the principles derived from the study of related bicyclic epoxides and quaternary ammonium salts provide a framework for understanding the impact of structural modifications.

Advanced Analytical Methodologies for Quaternary Ammonium Compounds of the Obhm Me3n Class

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the analysis of quaternary ammonium (B1175870) compounds, offering unparalleled capabilities for both accurate mass measurement and sensitive trace analysis. The permanent positive charge on QACs makes them readily amenable to ionization techniques such as electrospray ionization (ESI), which is commonly coupled with HRMS systems. The ability of HRMS to determine the exact mass of an ion with high precision allows for the confident determination of its elemental composition. This provides a unique "isotopic fingerprint" based on the natural isotopic abundances of elements like carbon (13C), nitrogen (15N), and chlorine (37Cl), which is invaluable for confirming the identity of a target QAC and distinguishing it from isobaric interferences.

For trace analysis, HRMS operating in targeted modes, such as selected ion monitoring (SIM), or through comprehensive suspect screening workflows, enables the detection and quantification of QACs at very low concentrations in complex sample matrices. Research has demonstrated the utility of HRMS for the identification and semi-quantification of numerous QACs in environmental samples like indoor dust, showcasing its effectiveness in both targeted and non-targeted screening approaches. The high mass accuracy inherent to HRMS significantly reduces the likelihood of false positive identifications during screening by providing a high degree of certainty in the assigned elemental composition of detected ions. The integration of ion-mobility mass spectrometry (IM-MS) with HRMS offers an additional dimension of separation based on the size and shape of the ions, which can be particularly useful for resolving isomeric QACs that may not be separable by mass alone.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Separation and Purity Assessment

Chiral chromatography, encompassing techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is indispensable for the separation and evaluation of enantiomeric and diastereomeric forms of chiral quaternary ammonium compounds. Chirality in QACs arises when the nitrogen atom is substituted with four different groups. The ability to separate stereoisomers is of paramount importance, particularly in the development and quality control of pharmaceutical and agrochemical products, where different stereoisomers can exhibit distinct biological activities, pharmacokinetic profiles, or toxicological properties.

While GC is less frequently employed for the analysis of QACs due to their low volatility and potential for thermal degradation, often necessitating a dequaternization step, HPLC is the preferred technique for separating these compounds. Chiral Stationary Phases (CSPs) are central to chiral chromatography, designed to create differential interactions with each stereoisomer, leading to their chromatographic resolution. A variety of CSPs are available, including those based on polysaccharides, macrocyclic antibiotics, and crown ethers, capable of interacting with chiral QACs through mechanisms such as hydrogen bonding, π-π interactions, and electrostatic interactions.

For the chiral separation of polar and ionic QACs, the polar ionic mode (PIM) in HPLC, which utilizes polar organic mobile phases containing volatile acidic and basic additives, is a well-suited approach that is also compatible with mass spectrometric detection. Careful optimization of the mobile phase composition, including the type and concentration of additives, is critical to achieving satisfactory resolution of enantiomeric and diastereomeric peaks. Chiral chromatography is essential for determining the enantiomeric or diastereomeric purity of synthesized QACs and for monitoring potential changes in stereochemical composition during manufacturing or storage.

Quantitative NMR Techniques for Reaction Monitoring, Purity Determination, and Yield Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a highly versatile and inherently quantitative analytical technique widely applied for the characterization and quantification of organic molecules, including quaternary ammonium compounds. Unlike many other spectroscopic or chromatographic methods that rely on calibration against external standards, the signal intensity (integrated peak area) in NMR is directly proportional to the number of nuclei contributing to that signal, provided appropriate experimental parameters are employed.

qNMR, particularly using 1H NMR, offers several key applications in the analysis of QACs. For reaction monitoring, qNMR allows for the real-time, in situ observation of chemical transformations involving QACs by tracking the relative concentrations of reactants, intermediates, and products as the reaction progresses. This provides valuable insights into reaction kinetics and facilitates process optimization.

Purity determination using qNMR is based on accurately comparing the integrated signal area of the analyte to that of a carefully weighed internal standard of known high purity. This method allows for the accurate determination of the mass fraction purity of a QAC sample, providing a comprehensive assessment that includes the quantification of organic impurities and residual solvents. The characteristic signals arising from the methyl protons of the trimethylammonium group (Me3N+) are often well-separated in the 1H NMR spectrum, making them particularly useful for quantitative purposes.

Yield analysis can also be effectively performed using qNMR by quantifying the amount of the desired QAC product formed relative to the initial amount of starting material or by using an internal standard. qNMR is particularly advantageous in situations where suitable reference standards are unavailable or for the analysis of complex reaction mixtures where chromatographic separation is challenging. While 1H NMR is the most common nucleus for qNMR, 13C NMR can also provide quantitative information, although with lower sensitivity and longer acquisition times. For QACs containing phosphorus atoms, 31P NMR can be a valuable quantitative tool.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the comprehensive analysis of complex mixtures containing quaternary ammonium compounds and for detailed impurity profiling. The combination of chromatographic separation with mass spectrometric detection provides both the ability to resolve individual components within a mixture and the means to identify and quantify them based on their mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique for the analysis of QACs, given their polar nature and often limited volatility, which are well-suited to LC separation. LC-MS enables the separation of different QACs and other components within a sample based on their differential interactions with the stationary and mobile phases, followed by their detection and identification by mass spectrometry. LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity by allowing for the fragmentation of parent ions and detection of specific product ions, which is particularly advantageous for analyzing complex matrices and confirming the identity of target QACs. Various LC stationary phases, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode columns, have been successfully employed for the separation of diverse QACs. Electrospray ionization (ESI) is the predominant ionization technique used in LC-MS for QACs, typically producing protonated molecular ions ([M]+).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied to the analysis of QACs, although its use is generally limited to more volatile or thermally stable representatives of this class. In some instances, derivatization or pyrolysis techniques may be employed to convert less volatile QACs into more amenable species for GC analysis. GC-MS is valuable for the separation and identification of volatile impurities or degradation products that may be present in QAC samples.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID(s) |

| Trimethylamine (B31210) (Me3N) | 1146 |

| Benzalkonium chloride (BAC) | 8753, 13762, 70519829 |

| Didecyldimethylammonium chloride (DDAC) | 23558 |

| Cetyltrimethylammonium chloride (CTAC) | 8154 |

| Dodecyltrimethylammonium chloride | 8152 |

| Acetylcholine | 187 |

| Acetylcholine chloride | 6060 |

| Choline | 305 |

| Choline chloride | 6209 |

| Choline bitartrate | 6900 |

| Carnitine (L-Carnitine) | 10917 |

Data Tables

Future Research Directions and Perspectives in Obhm Me3n Chemistry

Development of Green Chemistry Approaches for Obhm-Me3N Synthesis

Future research in the synthesis of this compound could significantly benefit from the adoption of green chemistry principles. This would involve exploring synthetic routes that minimize or eliminate the use of hazardous substances, reduce waste generation, and improve energy efficiency. Potential avenues include the development of catalytic methods, the use of environmentally benign solvents (such as water, ionic liquids, or supercritical fluids), and the design of atom-economical reactions.

Research could focus on developing synthetic pathways that proceed under milder conditions (lower temperatures and pressures), potentially utilizing photocatalysis or electrochemistry to drive reactions more efficiently and sustainably. The investigation of solid-supported catalysts or enzymatic approaches could also offer routes to simplify purification steps and enable catalyst recovery and reuse, further enhancing the sustainability of the synthesis.

A key area would be the design of synthetic routes with high atom economy, where most atoms of the reactants are incorporated into the final product, this compound, thereby minimizing waste byproducts. This could involve exploring one-pot synthesis strategies or cascade reactions.

Potential Research Focus Areas:

Catalyst development for key synthetic steps.

Solvent screening and optimization using green solvents.

Exploration of alternative energy sources (photo, electrochemistry).

Development of atom-economical reaction sequences.

Investigation of continuous flow synthesis methods for increased efficiency and safety.

Application of Machine Learning and Artificial Intelligence for De Novo Design of Related Chemical Entities

Machine learning (ML) and artificial intelligence (AI) offer powerful tools for the de novo design of novel chemical entities structurally related to this compound. These computational approaches can analyze existing chemical data to identify structural motifs, predict properties, and generate new molecular structures with desired characteristics.

Future research could leverage ML algorithms, such as generative models (e.g., variational autoencoders, generative adversarial networks), to explore the chemical space around this compound. By training these models on datasets of known compounds with similar structural features or properties, researchers could generate a diverse array of novel molecular structures.

Furthermore, AI could be employed to predict the properties of these newly designed molecules, such as their stability, reactivity, or potential interactions, without the need for extensive experimental synthesis and characterization. This predictive capability can significantly accelerate the discovery process, allowing researchers to prioritize the synthesis and testing of the most promising candidates.

Potential Research Focus Areas:

Development of generative models for designing this compound analogs.

Prediction of physicochemical properties using ML models.

Optimization of molecular structures based on predicted properties.

Using AI to guide the selection of synthetic routes for novel designs.

Development of active learning frameworks to iteratively refine design and experimental validation.

Investigation of this compound Chemical Behavior in Non-Conventional Media and Extreme Conditions

Understanding the chemical behavior of this compound in non-conventional media and under extreme conditions is a critical area for future research, potentially revealing unique reactivity or stability profiles. Non-conventional media include ionic liquids, supercritical fluids, deep eutectic solvents, and solid supports, which can significantly alter reaction pathways and product selectivity compared to traditional organic solvents.

Investigating the behavior of this compound under extreme conditions, such as high pressure, high temperature, or intense radiation, could provide insights into its fundamental stability limits and potential applications in demanding environments. For instance, studying its reactivity in supercritical carbon dioxide could be relevant for green chemistry applications, while its stability at high temperatures might be important for material science contexts.

Research in this area would involve spectroscopic studies (e.g., NMR, IR, UV-Vis) and diffraction techniques to characterize the structure and interactions of this compound in these environments. Kinetic studies could reveal how reaction rates and mechanisms are affected by the unique properties of the media or the extreme conditions.

Potential Research Focus Areas:

Solubility and stability studies in various ionic liquids and supercritical fluids.

Reactivity studies under high pressure and temperature conditions.

Investigation of chemical transformations induced by radiation.

Spectroscopic characterization of interactions with non-conventional media.

Exploring the use of non-conventional media for synthesis or catalysis involving this compound.

Integration of this compound Motifs into Complex Supramolecular Assemblies and Material Science Contexts

The incorporation of this compound or related structural motifs into complex supramolecular assemblies and advanced materials represents a promising future research direction. Depending on its inherent properties (e.g., coordination ability, charge, steric profile), this compound could serve as a building block for constructing ordered structures with tailored functionalities.

Future research could explore the use of this compound in the design and synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other porous materials. Its potential coordination sites or functional groups could facilitate the formation of extended networks with specific pore sizes and chemical environments, relevant for gas storage, separation, or catalysis.

Furthermore, this compound motifs could be integrated into polymers, dendrimers, or other macromolecular structures to impart specific properties, such as enhanced conductivity, luminescence, or responsiveness to external stimuli. Its potential to engage in non-covalent interactions (e.g., hydrogen bonding, π-π stacking, electrostatic interactions) could also be exploited in the design of self-assembling systems or host-guest complexes.

Potential Research Focus Areas:

Design and synthesis of MOFs and COFs incorporating this compound linkers or nodes.

Preparation of functional polymers or dendrimers containing this compound units.

Investigation of self-assembly processes driven by this compound motifs.

Development of host-guest systems utilizing this compound as a host or guest.

Characterization of the properties of materials incorporating this compound, such as porosity, conductivity, or optical properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.